

Bromo-Benzofuran Compounds: A Technical Guide to Their Anticancer Potential

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Compound of Interest

Compound Name: (5-Bromo-1-benzofuran-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.^{[1][2][3]} Among its numerous derivatives, those incorporating a bromine atom have garnered significant attention for their enhanced anticancer properties.^{[4][5]} This technical guide provides a comprehensive overview of the anticancer potential of bromo-benzofuran compounds, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to facilitate ongoing research and drug development.

Quantitative Analysis of Cytotoxic Activity

The introduction of a bromine atom to the benzofuran structure, often on an alkyl or acetyl side chain, has been shown to significantly increase cytotoxic activity against various cancer cell lines.^{[4][6]} This is potentially due to the ability of halogens to form "halogen bonds," which can improve binding affinity to biological targets.^{[1][4]} The following tables summarize the in vitro cytotoxic efficacy of several bromo-benzofuran derivatives, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: In Vitro Cytotoxicity of Bromo-Benzofuran Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone	K562 (Leukemia)	5.0	[4][5]
HL-60 (Leukemia)	0.1	[4][5]	
Bromo-derivative (14c)	HCT116 (Colon)	3.27	[3][7]
8-bromo-3-{{phenylmethylidene}amino}benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives	Various Bacteria & Fungi	Not Specified	[8]

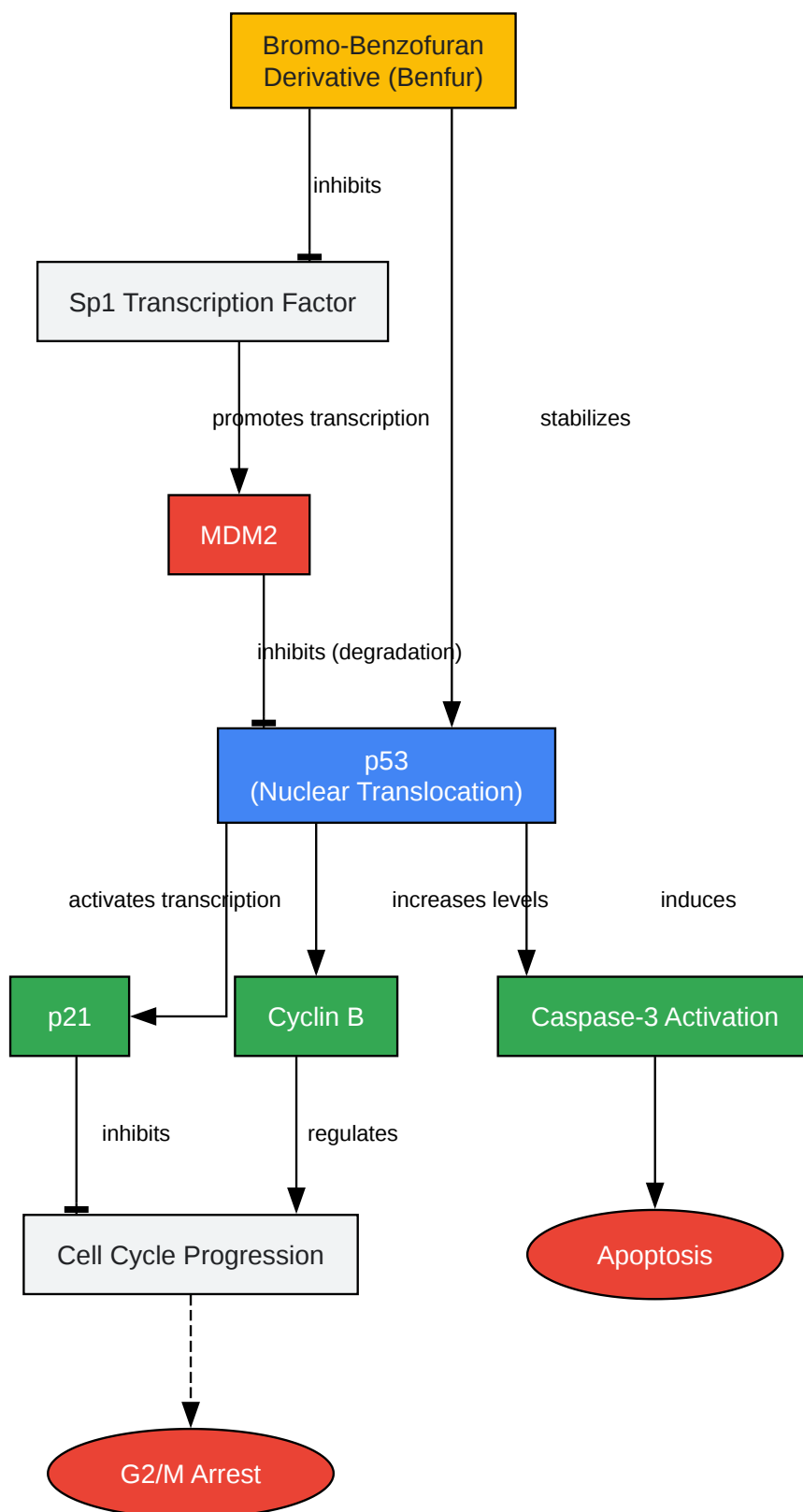
Note: The data highlights the potent and, in some cases, selective anticancer activity of bromo-benzofuran compounds, particularly against leukemia and colon cancer cell lines.

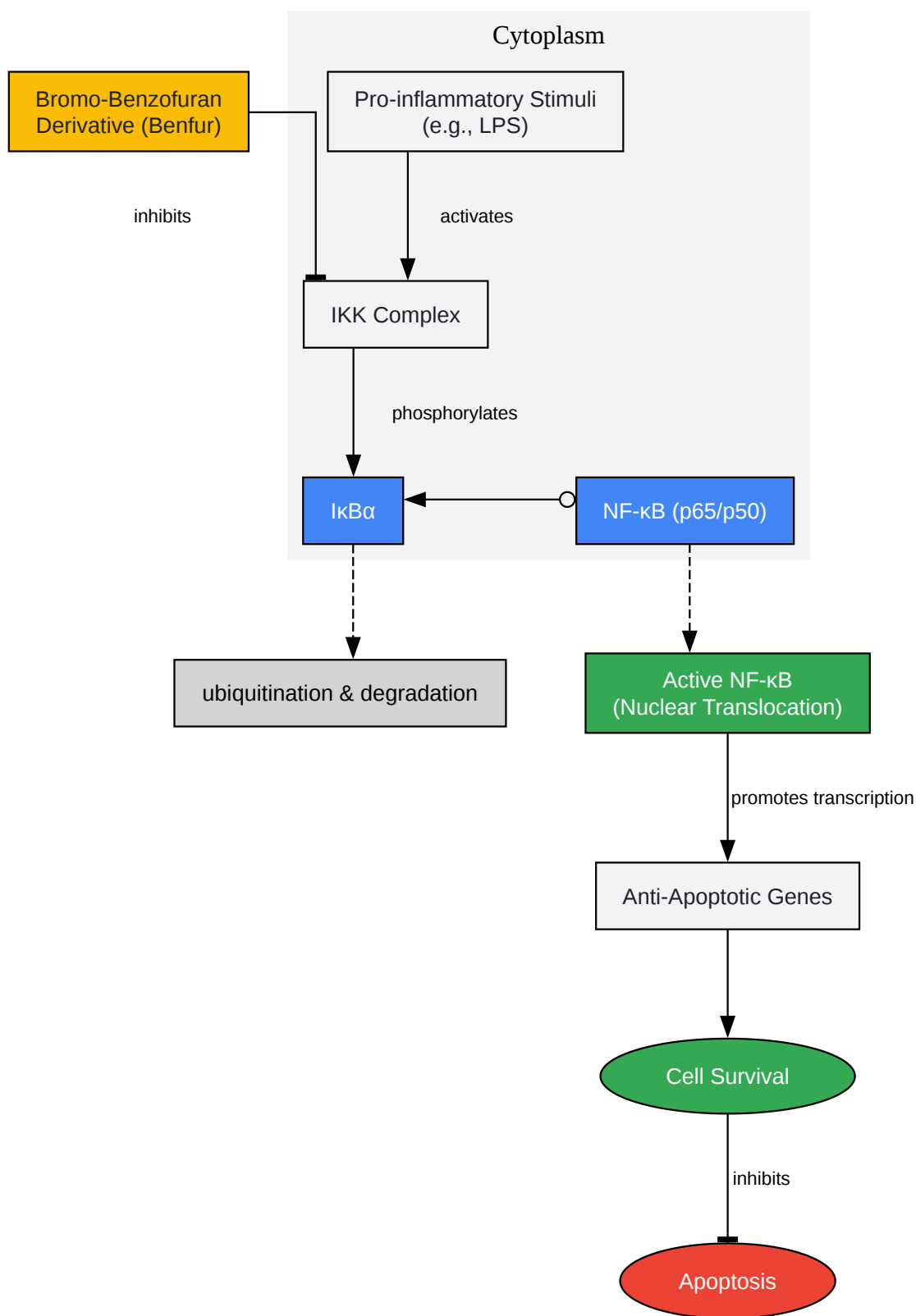
Mechanisms of Action: Signaling Pathways

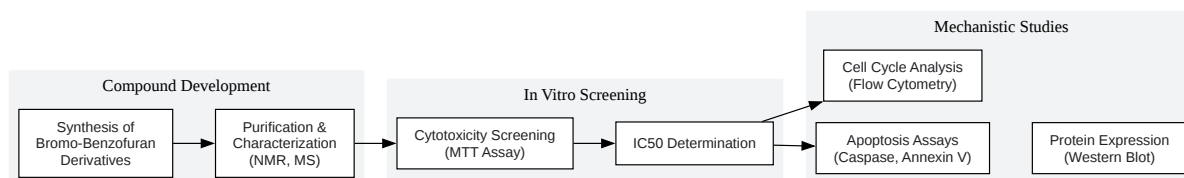
Bromo-benzofuran derivatives exert their anticancer effects through the modulation of multiple critical signaling pathways that govern cell proliferation, survival, apoptosis, and cell cycle progression.

p53-Dependent Cell Cycle Arrest and Apoptosis

A key mechanism of action for some benzofuran derivatives involves the activation of the p53 tumor suppressor pathway. One synthetic benzofuran lignan derivative, referred to as "Benfur," has been shown to induce cell death predominantly through a p53-dependent mechanism in Jurkat T-cells.[9][10] This compound leads to a G2/M phase cell cycle arrest by increasing the expression of p21 and cyclin B.[9][10][11] The activation of p53 also triggers apoptosis, as evidenced by the activation of caspase-3.[9][10]







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